N-Boc-N-methylpiperazine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-N-methylpiperazine-d3 is a deuterated derivative of N-Boc-N-methylpiperazine, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms.
Preparation Methods
The synthesis of N-Boc-N-methylpiperazine-d3 typically involves the reaction of N-Boc-piperazine with deuterated methyl iodide (CD3I) under basic conditions. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-Boc-N-methylpiperazine-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the Boc group can be replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield N-methylpiperazine-d3.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions depending on the reagents and conditions used.
Common reagents for these reactions include acids for deprotection (e.g., trifluoroacetic acid), bases for substitution (e.g., sodium hydride), and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Boc-N-methylpiperazine-d3 is widely used in scientific research, particularly in:
Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: It helps in tracing metabolic pathways in vivo, providing insights into biological processes.
Medicine: It is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Industry: It serves as a reference standard in various analytical techniques and quality control processes
Mechanism of Action
The mechanism of action of N-Boc-N-methylpiperazine-d3 is primarily related to its role as a labeled compound. It does not exert biological effects on its own but is used to trace and study the behavior of molecules in various systems. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to follow the compound through different pathways and reactions.
Comparison with Similar Compounds
N-Boc-N-methylpiperazine-d3 is unique due to its deuterium labeling, which distinguishes it from non-labeled analogs. Similar compounds include:
N-Boc-N-methylpiperazine: The non-deuterated version, used in similar applications but without the benefits of stable isotope labeling.
N-Boc-piperazine: Another related compound, lacking the methyl group, used in various synthetic applications.
N-methylpiperazine: The deprotected form, used in different chemical reactions and studies
These compounds share similar chemical properties but differ in their specific applications and the information they provide in research.
Properties
IUPAC Name |
tert-butyl 4-(trideuteriomethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-11(4)6-8-12/h5-8H2,1-4H3/i4D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDYFMIDIQXELO-GKOSEXJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.